molecular formula C13H23NO B6781173 N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine

N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine

Cat. No.: B6781173
M. Wt: 209.33 g/mol
InChI Key: MUPOZGUIUMKKCQ-UHFFFAOYSA-N
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Description

N-[(3-methyloxolan-3-yl)methyl]spiro[33]heptan-3-amine is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom The presence of the oxolane ring (a five-membered ring containing one oxygen atom) and the amine group further adds to its chemical diversity

Properties

IUPAC Name

N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-12(7-8-15-10-12)9-14-11-3-6-13(11)4-2-5-13/h11,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPOZGUIUMKKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CNC2CCC23CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the oxolane ring and the amine group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of N-alkylated derivatives

Scientific Research Applications

N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially inhibiting or activating biological pathways. The oxolane ring and amine group can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-oxaspiro[3.3]heptan-6-amine: Shares a similar spirocyclic core but differs in the substitution pattern.

    3-methoxy-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]spiro[3.3]heptan-1-amine: Contains an additional methoxy group and a pyridine ring, offering different chemical properties.

Uniqueness

N-[(3-methyloxolan-3-yl)methyl]spiro[3.3]heptan-3-amine is unique due to its specific combination of the spirocyclic core, oxolane ring, and amine group. This combination provides a distinct three-dimensional structure that can interact with biological targets in ways that other compounds cannot. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

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